molecular formula C12H16O6 B1662026 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone CAS No. 65490-09-7

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone

Cat. No. B1662026
CAS RN: 65490-09-7
M. Wt: 256.25 g/mol
InChI Key: QRBAILXEWUGUQB-UHFFFAOYSA-N
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Description

“1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C12H16O6 . It is a solid substance at 20°C and has a molecular weight of 256.25 . It is also known by the synonyms "2’,4’-Bis (methoxymethoxy)-6’-hydroxyacetophenone" .


Physical And Chemical Properties Analysis

“1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone” appears as a white to almost white powder or crystal . It has a melting point range of 47.0 to 51.0 °C . It is soluble in methanol . The compound has a maximum absorption wavelength of 280 nm in methanol .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by Wanjari (2020) discusses the synthesis of a compound related to 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone and its antimicrobial activity. The compound was synthesized using 4-chlorophenol and tested for activity against gram-positive and gram-negative bacteria (Wanjari, 2020).

  • Antimicrobial Potential of Chalcone Derivatives : Another study by Umapathi et al. (2021) synthesized chalcone-based heterocyclic molecules derived from a similar compound. These molecules were evaluated for their antimicrobial effects against various bacterial and fungal strains (Umapathi et al., 2021).

properties

IUPAC Name

1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-8(13)12-10(14)4-9(17-6-15-2)5-11(12)18-7-16-3/h4-5,14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAILXEWUGUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCOC)OCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446920
Record name 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone

CAS RN

65490-09-7
Record name 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of dimethoxymethane (66 mL, 745 mmol) and zinc bromide (0.5 g) in DCM (580 mL) was added drop wise acetyl chloride (53 mL, 745 mmol) during half an hour maintaining the temperature under 20° C. After stirring 3 hours at room temperature, the solution was diluted with DCM (1200 mL), then cooled at 5° C. before the portion wise addition of 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone) (50 g, 208 mmol) followed by the drop wise addition of DIPEA (208 mL, 1.19 mol). The resulting cloudy solution was stirred overnight, and then was washed with a NH4Cl saturated solution followed by washing with 10% citric acid solution. After drying over Na2SO4, the solvent was removed and the residue (78 g) nearly pure was used for the next step.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
208 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 200 ml of anhydrous tetrahydrofuran were dissolved 30 g of 2',4',6'-trihydroxyacetophenone and 115.0 g of N,N-diisopropylethylamine, and 50.2 g of chloromethyl methyl ether was gradually added to the solution under ice cooling over a period of 20 minutes and the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours to effect reaction. After the reaction, the reaction mixture was extracted with 3 l of ether, and the ether layer was washed with water (500 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate, and filtered. The solvent was removed from the filtrate by distillation and the obtained residue was recrystallized from a mixed solvent of methanol and water to obtain 18.9 g (yield=41.4%) of 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone in the form of a colorless prism.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Vermeulen, E Naus, M Ahamed, B Attili, M Siemons… - pdfs.semanticscholar.org
Figure S1. Synthesis of precursor compound 7. 1-[2-hydroxy-4, 6-bis (methoxymethoxy) phenyl] ethanone (2). To a stirred solution of dimethoxymethane (2.64 ml, 29.8 mmol) and zinc …
Number of citations: 0 pdfs.semanticscholar.org
LM Zhao, HS Jin, LP Sun, HR Piao, ZS Quan - Bioorganic & medicinal …, 2005 - Elsevier
In an effort to develop potent antiplatelet agents, a series of trihydroxychalcones was synthesized and screened in vitro for their inhibitory effects on washed rabbit platelet aggregation …
Number of citations: 203 www.sciencedirect.com
SH Kim, HJ Kim, CB Jin, YS Lee - Bulletin of the Korean Chemical Society, 2012 - Citeseer
It is becoming apparent that inadvertent overproduction of reactive oxygen species may result in oxidative tissue injury. 1 Reactive oxygen species have been implicated in a variety of …
Number of citations: 6 citeseerx.ist.psu.edu
X Zhao, J Liu, Z Xie, Y Li - Synthesis, 2012 - thieme-connect.com
A one-pot synthesis of aurones from substituted acetophenone and benzaldehyde has been developed on the basis of an improved Algar–Flynn–Oyamada reaction. By using this …
Number of citations: 18 www.thieme-connect.com
Z Samu, S Nyiredy, E Baitz‐Gács, Z Varga… - Chemistry & …, 2004 - Wiley Online Library
A regioisomer of the known flavanolignan (−)‐silandrin (3a), named (−)‐isosilandrin (8a), was isolated from the fruits of a white‐flowered variant of Silybum marianum L. populated in …
Number of citations: 44 onlinelibrary.wiley.com
AS Lin, K Nakagawa-Goto, FR Chang… - Journal of medicinal …, 2007 - ACS Publications
Protoapigenone (1), isolated from Thelypteris torresiana, previously showed significant cytotoxic activity against five human cancer cell lines. In a continued structure−activity …
Number of citations: 69 pubs.acs.org
F Tang, Y Wang, AJ Hou - Tetrahedron, 2014 - Elsevier
The efficient total syntheses of Nigrasin I and Kuwanon C, two biologically interesting natural flavonoids with two regioisomeric isoprenyl side chains, were realized for the first time …
Number of citations: 15 www.sciencedirect.com
MS Malefo - 2021 - repository.up.ac.za
In most countries, fungal infections represent an overwhelming problem, particularly in hospitals. Candida albicans is considered the most virulent among other species responsible for …
Number of citations: 0 repository.up.ac.za
MG Brasca, S Mantegani, N Amboldi, S Bindi… - Bioorganic & medicinal …, 2013 - Elsevier
Novel small molecule inhibitors of heat shock protein 90 (Hsp90) were discovered with the help of a fragment based drug discovery approach (FBDD) and subsequent optimization with …
Number of citations: 29 www.sciencedirect.com
VB Baron - 2014 - search.proquest.com
Biflavonoids form a ubiquitous class of compounds in nature, which are well known for their numerous medicinal benefits. Biflavonoids such as chamaejasmine and isochamaejasmine …
Number of citations: 2 search.proquest.com

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